molecular formula C17H23BrN2O2 B15113615 4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine

Katalognummer: B15113615
Molekulargewicht: 367.3 g/mol
InChI-Schlüssel: ITEJKZCBBBRFGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a bromophenyl group, a piperidine ring, and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzyl chloride with piperidine to form 4-(4-bromobenzyl)piperidine. This intermediate is then reacted with morpholine-4-carbonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and morpholine rings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Wissenschaftliche Forschungsanwendungen

4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its bromophenyl and piperidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Bromophenyl)pyridine: Similar in structure but contains a pyridine ring instead of a morpholine ring.

    4-(4-Bromophenyl)piperazine: Contains a piperazine ring instead of a morpholine ring.

Uniqueness

4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the presence of both piperidine and morpholine rings, which can confer distinct chemical and biological properties compared to similar compounds. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C17H23BrN2O2

Molekulargewicht

367.3 g/mol

IUPAC-Name

[4-[(4-bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H23BrN2O2/c18-15-6-4-14(5-7-15)12-19-10-11-22-16(13-19)17(21)20-8-2-1-3-9-20/h4-7,16H,1-3,8-13H2

InChI-Schlüssel

ITEJKZCBBBRFGA-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.